molecular formula C11H12N2 B13252776 5,8-Dimethylquinolin-3-amine

5,8-Dimethylquinolin-3-amine

Cat. No.: B13252776
M. Wt: 172.23 g/mol
InChI Key: QNXARAXOHQISQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethylquinolin-3-amine is a quinoline derivative featuring methyl groups at the 5- and 8-positions of the quinoline ring and an amine substituent at position 3. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,8-dimethylquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-7-3-4-8(2)11-10(7)5-9(12)6-13-11/h3-6H,12H2,1-2H3

InChI Key

QNXARAXOHQISQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylquinolin-3-amine can be achieved through various methods. One common method involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds . Another method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . These reactions are typically carried out under mild conditions and can be catalyzed by various metal catalysts.

Industrial Production Methods

Industrial production of 5,8-Dimethylquinolin-3-amine often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides .

Scientific Research Applications

5,8-Dimethylquinolin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5,8-Dimethylquinolin-3-amine and related quinoline derivatives are critical for understanding their distinct chemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
5,8-Dimethylquinolin-3-amine 5-CH₃, 8-CH₃, 3-NH₂ C₁₁H₁₂N₂ 172.23 Enhanced lipophilicity; potential antimicrobial activity
7,8-Dimethoxyquinolin-3-amine (29) 7-OCH₃, 8-OCH₃, 3-NH₂ C₁₁H₁₂N₂O₂ 204.23 Polar methoxy groups may reduce membrane permeability; antimycobacterial activity reported
5,8-Dibromoquinolin-3-amine 5-Br, 8-Br, 3-NH₂ C₉H₆Br₂N₂ 301.97 Higher molecular weight; bromine enhances reactivity in substitution reactions
2,6-Dimethyl-4-quinolinamine 2-CH₃, 6-CH₃, 4-NH₂ C₁₁H₁₂N₂ 172.23 Amine at position 4 alters electronic distribution; safety data available (skin/eye irritation risks)
7-Methoxy-3-methyl-2-quinolinamine 7-OCH₃, 3-CH₃, 2-NH₂ C₁₁H₁₂N₂O 188.23 Methoxy and methyl groups balance polarity; synthetic intermediate for pharmaceuticals

Key Findings from Comparative Analysis

Polar groups like methoxy (e.g., 7,8-Dimethoxyquinolin-3-amine) reduce lipophilicity, which may limit cellular uptake but improve solubility in aqueous systems .

Reactivity and Synthetic Utility: Brominated derivatives (e.g., 5,8-Dibromoquinolin-3-amine) are more reactive in cross-coupling reactions due to the electronegativity of bromine, enabling further functionalization . Methoxy-substituted compounds often require protective group strategies during synthesis, as seen in the preparation of 7,8-Dimethoxyquinolin-3-amine via tert-butyl carbamate intermediates .

Biological Activity: 7,8-Dimethoxyquinolin-3-amine (29) demonstrated anti-mycobacterial activity in studies, likely due to hydrogen bonding between methoxy groups and bacterial targets .

Positional Isomerism: The position of the amine group (e.g., 3-NH₂ vs. 4-NH₂ in 2,6-Dimethyl-4-quinolinamine) significantly alters electronic effects, influencing interactions with biological targets or metal ions in catalytic applications .

Biological Activity

5,8-Dimethylquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5,8-Dimethylquinolin-3-amine belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The specific substitution pattern at the 5 and 8 positions of the quinoline ring significantly influences its biological activity and reactivity.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit notable antimicrobial properties. For instance, 5,8-Dimethylquinolin-3-amine has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity of 5,8-Dimethylquinolin-3-amine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 and Bax proteins.

Case Study: Induction of Apoptosis in K562 Cells

In a study involving K562 leukemia cells, treatment with 5,8-Dimethylquinolin-3-amine resulted in:

  • Increased apoptosis rates : Up to 37.72% at higher concentrations (14 µM).
  • Cell cycle arrest : A significant increase in the G0/G1 phase population was observed.

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of 5,8-Dimethylquinolin-3-amine can be attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism and proliferation.
  • Metal Ion Chelation : Similar to other quinoline derivatives, it may act as a metal ion chelator, which is particularly relevant in neurodegenerative diseases like Alzheimer’s.

Therapeutic Applications

Given its diverse biological activities, 5,8-Dimethylquinolin-3-amine has potential applications in:

  • Antibacterial therapies : Development of new antibiotics.
  • Cancer treatment : As a chemotherapeutic agent targeting specific cancer types.
  • Neurodegenerative diseases : Investigating its role in metal ion chelation for Alzheimer's disease treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.